molecular formula C18H13F2N3O4S2 B2601464 2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide CAS No. 866810-51-7

2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide

Cat. No. B2601464
CAS RN: 866810-51-7
M. Wt: 437.44
InChI Key: REWSALNVNOVSNB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Unfortunately, the specific synthesis process for this compound is not detailed in the search results .


Molecular Structure Analysis

The molecular structure of this compound is not explicitly provided in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly provided in the search results .

Scientific Research Applications

Antibacterial Activity

This compound has been studied for its potential as an antibacterial agent. The presence of the benzenesulfonyl and pyrimidinyl groups suggests that it could target bacterial cell division by inhibiting key proteins like FtsZ . FtsZ is a crucial protein for bacterial cytokinesis, and its inhibition can lead to the development of new antibacterial drugs that work differently from traditional antibiotics.

Antifungal Potential

Given the structural complexity of this compound, it may exhibit antifungal properties similar to ketoconazole, which is effective against a broad array of systematic and superficial fungal infections . Research into such applications could lead to the discovery of new antifungal agents, particularly important as resistance to existing drugs becomes more common.

Anti-Enzymatic Properties

The compound’s ability to inhibit enzymes like lipoxygenase could be significant. Lipoxygenase plays a role in the inflammatory process, and its inhibition could lead to the development of treatments for conditions associated with inflammation.

Antitumor Activities

There is potential for this compound to act as an inhibitor of human dihydrofolate reductase, which is a target for antitumor agents. Inhibiting this enzyme can interfere with the growth of tumor cells, making it a promising area of cancer research.

Crystal Structure Analysis

Studies on the crystal structures of similar compounds have provided insights into their molecular conformations and intermolecular interactions. Such analyses are essential for understanding the chemical properties and potential applications in scientific research.

Drug Resistance Research

The compound’s unique structure makes it a candidate for the study of drug resistance. Its ability to potentially bypass traditional resistance mechanisms could be invaluable in the ongoing battle against drug-resistant strains of bacteria and fungi .

Mechanism of Action

The mechanism of action of this compound is not detailed in the search results .

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the search results .

Future Directions

The future directions or potential applications of this compound are not specified in the search results .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-amino-5-(benzenesulfonyl)pyrimidine, which is then converted to 2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide. The second intermediate is 2,4-difluoroacetophenone, which is then coupled with the first intermediate to form the final product.", "Starting Materials": [ "2-aminopyrimidine", "benzenesulfonyl chloride", "sodium hydride", "acetic anhydride", "2,4-difluoroacetophenone", "N,N-dimethylformamide", "triethylamine", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 2-amino-5-(benzenesulfonyl)pyrimidine by reacting 2-aminopyrimidine with benzenesulfonyl chloride in the presence of sodium hydride in diethyl ether.", "Step 2: Synthesis of 2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide by reacting 2-amino-5-(benzenesulfonyl)pyrimidine with acetic anhydride and sodium hydride in N,N-dimethylformamide.", "Step 3: Synthesis of the final product by coupling 2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide with 2,4-difluoroacetophenone in the presence of triethylamine and water." ] }

CAS RN

866810-51-7

Molecular Formula

C18H13F2N3O4S2

Molecular Weight

437.44

IUPAC Name

2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide

InChI

InChI=1S/C18H13F2N3O4S2/c19-11-6-7-14(13(20)8-11)22-16(24)10-28-18-21-9-15(17(25)23-18)29(26,27)12-4-2-1-3-5-12/h1-9H,10H2,(H,22,24)(H,21,23,25)

InChI Key

REWSALNVNOVSNB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=C(C=C(C=C3)F)F

solubility

not available

Origin of Product

United States

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